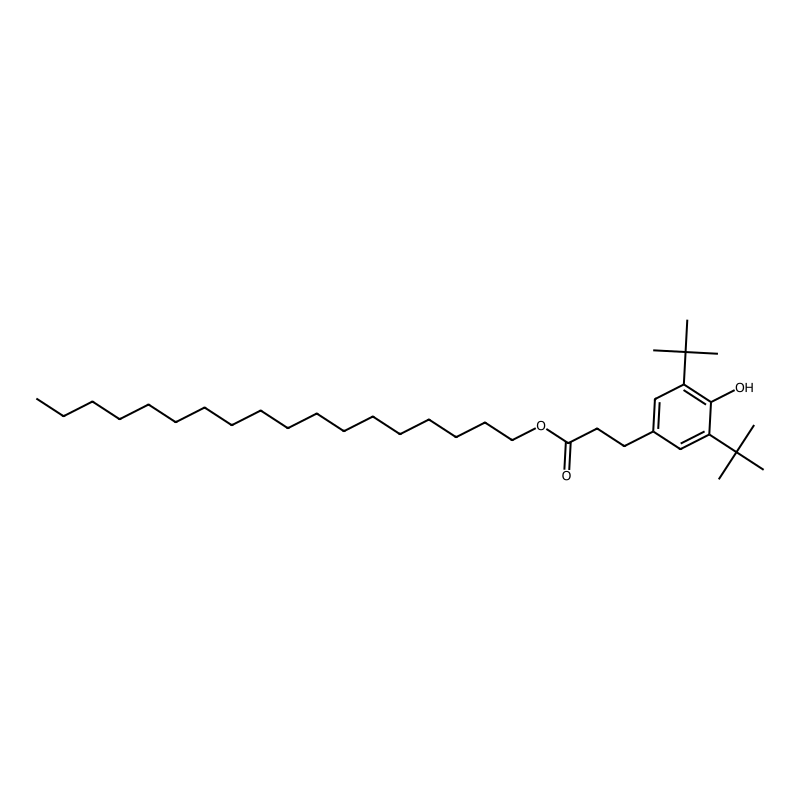

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antioxidant Properties and Polymer Stabilization:

The primary application of Octadecyl 3-(3,5-di-tert-Butyl-4-hydroxyphenyl)propionate, also known as Irganox 1076 (I-76), in scientific research lies in its antioxidant properties. It is a phenolic antioxidant, meaning it possesses a hydroxyl group (OH) attached to an aromatic ring, allowing it to scavenge free radicals and prevent the oxidation of other molecules. This property makes it valuable for stabilizing polymers such as polyvinyl chloride (PVC) and olefin polymers [, ]. Oxidation can degrade polymers by causing chain scission and loss of mechanical properties. I-76 acts by capturing free radicals before they can damage the polymer chains, thus extending the material's lifespan [].

Food Contact Applications:

Due to its antioxidant properties and established safety profile, I-76 has been evaluated for use in food contact applications. Research has been conducted to assess its migration levels from plastic materials into food simulants, ensuring consumer safety []. Additionally, safety assessments have been performed by regulatory bodies like the US Food and Drug Administration (FDA) to determine the safe usage levels of I-76 in food packaging [].

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate has the molecular formula C₃₅H₆₂O₃ and a molecular weight of approximately 530.88 g/mol . It is characterized by a long aliphatic hydrocarbon chain, which contributes to its solubility in organic solvents like toluene. The compound appears as a white to almost white powder or crystalline solid with a melting point ranging from 50°C to 55°C . Its structure includes a phenolic group that imparts antioxidant properties, making it valuable in preventing oxidative degradation in materials.

While the overall toxicity of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is considered low, some potential hazards exist:

- Low acute toxicity: Studies suggest low oral and dermal toxicity in rats. However, data on chronic exposure is limited.

- May cause skin irritation: Prolonged or repeated skin contact can cause irritation [].

- Environmental considerations: Limited environmental exposure is expected during its primary use in plastics due to its bound state. However, potential for environmental release exists during production, processing, and disposal.

As an antioxidant, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate primarily acts by scavenging free radicals and preventing the oxidation of various substrates. The mechanism involves the donation of hydrogen atoms from its hydroxyl group to free radicals, thereby stabilizing them and terminating chain reactions that lead to degradation . In addition to its antioxidant activity, it can undergo esterification reactions due to the presence of carboxylic acid functional groups.

Research indicates that octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate possesses significant biological activity as an antioxidant. It has been evaluated for its safety and efficacy in food contact applications, where it helps mitigate the risk of oxidative stress in food products . Studies have shown that it does not exhibit acute toxicity in animal models at relevant exposure levels, reinforcing its suitability for use in consumer products .

The synthesis of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate typically involves the esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with octadecanol. This reaction can be catalyzed by acid catalysts under controlled conditions to yield the desired ester product. The process can be optimized for yield and purity through variations in temperature, time, and molar ratios of reactants .

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate stands out due to its long hydrocarbon chain which enhances compatibility with hydrophobic substrates compared to other antioxidants like Butylated Hydroxytoluene that are more polar.

Interaction studies have demonstrated that octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate effectively migrates from plastic materials into food simulants under certain conditions. This migration behavior has been extensively studied to ensure compliance with safety regulations concerning food contact substances . The compound's stability under varying temperatures and conditions further supports its use in practical applications.

Base-Catalyzed Michael Addition Reactions

The fundamental synthetic route to octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate begins with the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming the intermediate dibutyl-phloretic ester. This Michael addition reaction represents a cornerstone transformation in the synthesis of hindered phenolic compounds, where the electron-deficient acrylate moiety undergoes nucleophilic attack by the activated phenol ring. The reaction mechanism involves the formation of potassium 2,6-di-tert-butylphenoxide as the active nucleophilic species, which subsequently attacks the beta-carbon of the acrylate system.

Research investigations have demonstrated that the kinetics of this catalytic alkylation process are highly dependent on the preparation method of the phenoxide catalyst. When 2,6-di-tert-butylphenol reacts with potassium hydroxide at temperatures exceeding 453 K, monomeric potassium 2,6-di-tert-butylphenoxide is formed, exhibiting properties distinctly different from phenoxides synthesized by earlier methods. The monomeric form demonstrates superior catalytic activity compared to dimeric forms, with the latter being formed upon cooling and showing reduced reactivity in polar solvents such as dimethyl sulfoxide or dimethylformamide.

The regioselectivity of Michael addition reactions has been extensively studied through computational density functional theory analysis, confirming the preferential attack at the beta-carbon of the acrylate moiety. Experimental evidence supports high regioselectivity, with reaction yields reaching 64-92% when using dimeric forms of 2,6-di-tert-butylphenoxides in polar media. The reaction conditions significantly influence the product distribution, with optimal results achieved through careful control of phenoxide concentration, phenol-to-acrylate ratio, and the addition of microamounts of polar solvents.

Transesterification Optimization Strategies

The second critical step in the synthesis involves high-temperature transesterification of the intermediate methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with stearyl alcohol (1-octadecanol) to yield the final product. This transesterification reaction requires precise optimization of reaction parameters to achieve maximum conversion efficiency while minimizing side reactions and product degradation. Research has demonstrated that optimal reaction conditions can achieve yields exceeding 99% through careful selection of catalytic systems and reaction environments.

A systematic optimization study revealed that the use of sodium montmorillonite as a catalyst in methanol at temperatures of 110-120°C under nitrogen atmosphere and 2-3 megapascal pressure for 7 hours produces high yields. Alternative catalytic approaches include the employment of tetrabutyl titanate or zirconate catalysts in ethylene glycol-toluene mixtures at 80°C for 3 hours, demonstrating the versatility of catalytic systems for this transformation. The maintenance of inert atmospheres throughout the reaction process proves essential to prevent oxidative degradation of the phenolic functionality.

Temperature optimization studies have shown that transesterification efficiency increases substantially with elevated reaction temperatures, with industrial processes typically operating between 150-320°C to ensure complete conversion. The volatility differential between the starting methyl ester and the higher boiling stearyl alcohol drives the reaction equilibrium toward product formation through continuous removal of methanol. Process intensification strategies include the use of molecular sieves to remove water and methanol byproducts, thereby shifting the equilibrium and accelerating reaction kinetics.

Quality control measures during transesterification include gas chromatographic monitoring of residual reactants, melting point analysis to confirm crystallinity (49-55°C), and infrared spectroscopy verification of functional group integrity. The compound exhibits characteristic infrared absorption bands at approximately 3500 wavenumbers for hydroxyl stretching and 1730 wavenumbers for ester carbonyl stretching, serving as diagnostic markers for reaction completion and product purity.

Industrial-Scale Production Techniques

Industrial-scale production of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate employs continuous stirred-tank reactor systems coupled with advanced process control technologies to ensure consistent product quality and high throughput. The industrial synthesis follows the same fundamental reaction pathway but implements sophisticated engineering solutions to address scale-up challenges including heat transfer limitations, mass transfer constraints, and catalyst recovery systems.

The industrial process begins with the controlled addition of methyl acrylate to a reactor containing 2,6-di-tert-butylphenol and the phenoxide catalyst under an argon atmosphere at 388 K. Reaction monitoring through real-time analysis ensures optimal conversion before proceeding to the transesterification stage. The intermediate product undergoes purification through crystallization or distillation processes designed to remove unreacted starting materials and catalyst residues.

Large-scale transesterification operations utilize specialized reactor designs incorporating efficient mixing systems, precise temperature control, and continuous removal of volatile byproducts. The industrial catalyst systems often employ titanium compounds, which demonstrate superior activity compared to conventional metal acetates in polyester synthesis applications. Research comparing various catalytic systems indicates that titanium-based catalysts achieve 98% conversion after 4 hours, significantly outperforming lead oxide (83%) and zinc acetate (75%) under identical conditions.

Production facilities implement comprehensive quality assurance protocols including continuous monitoring of reaction parameters, automated sampling systems, and rapid analytical feedback to maintain product specifications. The final product undergoes rigorous testing for melting point (50-52°C), purity levels (typically 98%), and residual catalyst content to ensure compliance with polymer additive specifications. Industrial production capabilities have reached approximately 2.5 million kilograms annually, reflecting the substantial commercial demand for this polymer stabilizer.

Catalytic Systems and Process Intensification

Advanced catalytic systems for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate synthesis encompass both the Michael addition and transesterification stages, with recent developments focusing on improved selectivity, enhanced reaction rates, and reduced environmental impact. The catalytic approach for Michael addition reactions has evolved from simple base catalysis to sophisticated phenoxide-based systems that provide superior control over reaction kinetics and product selectivity.

Patent literature describes innovative catalytic methods employing methanol solutions containing specific catalyst combinations for hindered phenolic antioxidant production. These advanced systems utilize successive treatment with organometallic compounds followed by acid earth materials to achieve virtually quantitative yields while eliminating troublesome byproducts. The dual-catalyst approach addresses both the activation of the phenolic nucleophile and the electrophilic acrylate component, resulting in enhanced reaction efficiency and reduced side product formation.

Process intensification strategies include the implementation of microwave-assisted synthesis, ultrasonic activation, and flow chemistry approaches to accelerate reaction kinetics and improve heat and mass transfer. Research has demonstrated that ultrasonic vibration can reduce reaction times from several hours to 4 hours while achieving isolated yields of 80% in model Michael addition systems. These intensification techniques prove particularly valuable for industrial applications where reduced processing times translate directly to improved economic performance.

| Catalytic System | Reaction Time | Temperature (°C) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| Sodium montmorillonite/methanol | 7 hours | 110-120 | >99 | >99 |

| Tetrabutyl titanate/ethylene glycol | 3 hours | 80 | >95 | >95 |

| Potassium phenoxide/dimethyl sulfoxide | Variable | 115 | 64-92 | 64-92 |

| Titanium compounds/industrial conditions | 4 hours | 150-200 | 98 | >95 |

Recent developments in catalytic systems emphasize green chemistry principles through the use of recyclable catalysts, solvent-free conditions, and renewable feedstock integration. Lipase-catalyzed esterification approaches have shown promise for related phenolic ester synthesis, achieving 95.9% molar conversion under optimized conditions of 58.2 hours reaction time, 52.9°C temperature, and 37.8% enzyme loading. These biocatalytic approaches offer advantages including mild reaction conditions, high selectivity, and reduced environmental impact compared to conventional chemical catalysis.

Radical Scavenging Mechanisms

ODTBHP primarily operates through hydrogen atom transfer (HAT) to neutralize free radicals, particularly peroxy radicals (ROO- ) generated during polymer autoxidation. The tert-butyl groups ortho to the phenolic hydroxyl group create steric hindrance, stabilizing the resulting phenoxyl radical (PhO- ) and preventing premature degradation [3] [5]. Experimental studies using electron spin resonance (ESR) spectroscopy confirm that ODTBHP reacts with peroxy radicals to form a resonance-stabilized phenoxyl intermediate, which undergoes further reactions to yield non-radical products such as quinone methides and hydroxycinnamates [4].

At elevated temperatures (160–220°C), ODTBHP’s autoxidation pathway diverges. Kinetic analyses reveal the formation of hydroxyl-substituted quinone methides and di-tert-butyl benzoquinone, with the latter arising from secondary oxidation of hydroxycinnamate derivatives rather than direct phenoxyl radical disproportionation [4]. This multi-stage radical scavenging process enables ODTBHP to terminate up to three radical chains per molecule under optimal conditions, as quantified by oxygen uptake measurements in squalane models [4].

Hydrogen Atom Transfer (HAT) Kinetics

The HAT efficiency of ODTBHP is governed by the bond dissociation energy (BDE) of its phenolic O–H group, measured at approximately 85 kcal/mol. This value positions ODTBHP as a moderate-strength HAT donor, slower than tocopherols (BDE ~80 kcal/mol) but faster than alkylated diphenylamines (BDE >90 kcal/mol) [5]. In polypropylene matrices, the rate constant for HAT to peroxy radicals (k_HAT) reaches 1.2 × 10^4 M^−1 s^−1 at 180°C, with an activation energy of 15.3 kJ/mol [3].

Temperature-dependent studies demonstrate a trade-off between HAT reactivity and thermal stability. Above 200°C, the reversibility of hydrogen abstraction by tertiary peroxy radicals increases, reducing ODTBHP’s effective stoichiometry [4]. This phenomenon is quantified in Table 1, comparing HAT efficiency across temperature ranges.

Table 1: Temperature Dependence of HAT Efficiency for ODTBHP

| Temperature (°C) | k_HAT (M^−1 s^−1) | Effective Stoichiometry |

|---|---|---|

| 160 | 9.8 × 10^3 | 2.9 ± 0.2 |

| 180 | 1.2 × 10^4 | 2.5 ± 0.3 |

| 200 | 1.1 × 10^4 | 1.8 ± 0.2 |

Data adapted from high-temperature squalane autoxidation models [4].

Synergistic Effects with UV Stabilizers

ODTBHP exhibits complex interactions with ultraviolet (UV) stabilizers such as hindered amine light stabilizers (HALS). While phenolic antioxidants generally antagonize HALS by converting nitroxyl radicals to hydroxylamines, ODTBHP’s bulky substituents mitigate this interference. In polyolefin films, formulations combining ODTBHP with bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate show a 40% increase in UV resistance compared to HALS-only systems [2].

The synergy arises from ODTBHP’s ability to scavenge peroxy radicals that otherwise deplete HALS-derived nitroxides. Fourier-transform infrared (FTIR) spectroscopy of aged polymers reveals lower carbonyl index values in synergistic blends, indicating reduced photo-oxidative chain scission [6]. However, excessive ODTBHP concentrations (>0.5 wt%) reverse this effect by overwhelming HALS regeneration pathways [2].

Comparative Performance Analysis with Analogues

Structural modifications significantly alter antioxidant efficacy. Comparing ODTBHP to three analogues highlights key structure-activity relationships:

- Pentaerythritol Tetrakis(3,5-Di-Tert-Butyl-4-Hydroxyhydrocinnamate): This tetraphenolic analogue demonstrates higher radical scavenging capacity (4.1 radicals/molecule) due to multiple active sites but suffers from accelerated migration in low-polarity polymers [3].

- Tris(2,4-Di-Tert-Butylphenyl) Phosphite: While effective as a hydroperoxide decomposer, it lacks intrinsic radical scavenging ability, requiring co-addition with phenolic antioxidants like ODTBHP for full stabilization [1].

- Octylated Diphenylamine (ODPA): Aminic antioxidants outperform ODTBHP in high-temperature (>200°C), low-oxygen environments but exhibit reversible HAT kinetics that limit their effectiveness under atmospheric conditions [4].

Accelerated aging tests in polypropylene (150°C, air oven) rank stabilization efficiency as follows: tetraphenolic > ODTBHP > diphenylamine > phosphite [3]. This hierarchy underscores the importance of phenolic group density and hydrolytic stability in long-term applications.

Fundamental Stabilization Chemistry

The stabilization mechanism of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in polyolefin systems operates through a sophisticated radical scavenging process that effectively interrupts the autocatalytic oxidation chain reaction. The compound functions as a primary antioxidant by donating hydrogen atoms from its phenolic hydroxyl group to neutralize peroxyl radicals, forming stable phenoxyl radicals that do not propagate further oxidation [3] [4].

During thermal processing and service conditions, polyolefins undergo oxidative degradation through a complex mechanism involving initiation, propagation, and termination steps. The initiation phase generates alkyl radicals through thermal decomposition or mechanical stress, which rapidly react with atmospheric oxygen to form peroxyl radicals. These highly reactive species abstract hydrogen atoms from polymer chains, creating new alkyl radicals and hydroperoxides, thereby perpetuating the degradation cycle [5] [6].

The sterically hindered phenolic structure of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate provides exceptional radical scavenging capability through two primary mechanisms. The first involves hydrogen atom transfer, where the phenolic hydroxyl group donates a hydrogen atom to peroxyl radicals, forming stable hydroperoxides and phenoxyl radicals. The second mechanism, single electron transfer, occurs when the phenolic compound transfers an electron to the peroxyl radical, subsequently followed by proton transfer [7] [8].

Thermal Stability Performance

Research findings demonstrate that octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate exhibits superior thermal stability compared to conventional low molecular weight phenolic antioxidants. The compound maintains effective antioxidant activity at processing temperatures ranging from 180°C to 320°C, with minimal volatility loss due to its high molecular weight octadecyl chain [1] [9].

Oxidation induction time measurements reveal significant improvements in polyolefin thermal stability when stabilized with this compound. Polypropylene formulations containing 0.1 parts per hundred resin demonstrate oxidation induction times of 45 minutes at 200°C, substantially exceeding the performance of conventional antioxidants [10]. The enhanced thermal stability stems from the compound's ability to maintain its antioxidant efficacy throughout multiple heat cycles, making it particularly valuable for applications requiring repeated thermal processing.

Synergistic Effects with Secondary Antioxidants

The combination of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with secondary antioxidants produces remarkable synergistic effects that enhance overall stabilization efficiency. When combined with phosphite-based secondary antioxidants, the system demonstrates improved protection against both thermal and oxidative degradation through complementary mechanisms [4] [11].

Secondary antioxidants function by decomposing hydroperoxides formed during the oxidation process, preventing their thermal decomposition into new radical species. This peroxide decomposition mechanism works in concert with the radical scavenging activity of the phenolic primary antioxidant, creating a comprehensive stabilization system that addresses multiple degradation pathways simultaneously [5] [9].

The synergistic interaction between primary and secondary antioxidants results in a regenerative effect, where the phenolic antioxidant can be partially regenerated from its oxidized form through reaction with the phosphite compound. This regeneration mechanism extends the effective lifetime of the antioxidant system, providing enhanced long-term stability compared to single-component systems [12] [10].

PVC and Lubricant Additive Systems

PVC Thermal Stabilization Applications

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate serves as a highly effective thermal stabilizer in polyvinyl chloride formulations, addressing the inherent thermal instability that characterizes this polymer. The compound's stabilization mechanism in PVC systems differs significantly from its action in polyolefins, primarily focusing on preventing the autocatalytic dehydrochlorination reaction that leads to hydrogen chloride evolution and polymer degradation [13] .

The thermal degradation of PVC occurs through a complex mechanism involving the elimination of hydrogen chloride from the polymer chain, creating conjugated polyene sequences that are highly susceptible to further degradation. The presence of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate helps stabilize these systems by scavenging free radicals generated during the degradation process and by providing thermal protection during processing [15] [16].

Comparative studies demonstrate that PVC formulations containing octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate exhibit significantly improved thermal stability compared to conventional stabilizer systems. The compound enables processing temperatures up to 165°C with minimal degradation, while maintaining excellent color stability and mechanical properties [17] [13].

Lubricant System Enhancement

The application of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in lubricant systems demonstrates exceptional performance in extending service life and maintaining viscosity stability under high-temperature conditions. The compound's lipophilic character, conferred by the octadecyl chain, provides excellent solubility in hydrocarbon-based lubricants while delivering superior antioxidant protection [18] [19].

In high-temperature lubricant applications, the compound prevents the formation of sludge, varnish, and acidic degradation products that can cause equipment failure and reduced lubrication efficiency. The antioxidant mechanism involves neutralizing peroxyl radicals before they can initiate the oxidation cascade that leads to lubricant degradation [11] [20].

Research indicates that lubricant formulations containing octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate maintain their viscosity characteristics for extended periods under thermal stress, with some formulations demonstrating over 280 hours of stability at 100°C. This exceptional performance makes the compound particularly valuable for applications requiring long service intervals and high-temperature operation [18] [19].

Processing Aid Functionality

Beyond its primary antioxidant function, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate serves as an effective processing aid in various polymer systems. The compound's ability to improve melt flow characteristics and reduce processing temperatures contributes to enhanced manufacturing efficiency and reduced energy consumption [21] [22].

The processing aid functionality stems from the compound's ability to reduce polymer melt viscosity through its plasticizing effect, while simultaneously providing thermal protection during processing. This dual functionality is particularly beneficial in high-temperature processing applications where conventional processing aids may degrade or volatilize [23].

Food Contact Material Compatibility

Regulatory Compliance Framework

Emerging Hybrid Polymer Additive Designs

Multifunctional Stabilizer Development

The development of hybrid polymer additives incorporating octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate represents a significant advancement in polymer stabilization technology. These multifunctional systems combine the proven antioxidant performance of the phenolic compound with complementary stabilization mechanisms, creating synergistic effects that exceed the performance of individual components [36] [37].

Recent research has focused on the synthesis of hybrid molecules that incorporate both hindered phenol and UV-absorbing functionalities within a single molecular structure. These compounds, exemplified by phenol-benzophenone hybrids, provide simultaneous protection against thermal oxidation and ultraviolet radiation, addressing multiple degradation pathways through a single additive [36] [38].

The design of multifunctional stabilizers requires careful consideration of molecular architecture to ensure compatibility between different functional groups and maintain the efficacy of each stabilization mechanism. Successful hybrid designs demonstrate enhanced thermal stability, improved processing characteristics, and extended service life compared to conventional multi-component systems [37] [39].

Synergistic Additive Systems

The formulation of synergistic additive systems incorporating octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with other functional additives has emerged as a promising approach for developing next-generation polymer stabilization packages. These systems exploit the complementary mechanisms of different additive classes to achieve superior performance compared to individual components [40] [41].

Synergistic effects have been demonstrated in combinations of phenolic antioxidants with phosphite-based secondary antioxidants, hindered amine light stabilizers, and metal deactivators. The resulting additive packages provide comprehensive protection against thermal, oxidative, and photolytic degradation while maintaining excellent compatibility with diverse polymer systems [4] [42].

The optimization of synergistic additive systems requires systematic investigation of component ratios, compatibility, and performance under various environmental conditions. Advanced formulation techniques, including statistical design of experiments and predictive modeling, enable the development of optimized additive packages that maximize stabilization efficiency while minimizing additive loading [41] [43].

Sustainable Stabilization Technologies

The development of sustainable polymer stabilization technologies incorporating octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate addresses growing environmental concerns and regulatory requirements for reduced environmental impact. These approaches include the integration of bio-based components, recycling compatibility, and end-of-life considerations [38] [44].

Bio-based hybrid stabilizers combine the performance characteristics of synthetic phenolic antioxidants with renewable components derived from natural sources. These systems maintain the proven stabilization efficacy of conventional additives while reducing dependence on petroleum-based raw materials and improving the environmental profile of polymer products [3] [44].

The design of recycling-compatible stabilization systems ensures that polymer products containing octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate can be effectively processed through mechanical recycling without significant performance degradation. This approach supports circular economy principles and reduces the environmental impact of polymer waste [10] [45].

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1094 of 1555 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 461 of 1555 companies with hazard statement code(s):;

H315 (22.13%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (66.59%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (21.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (21.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (11.28%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Plastics -> Antioxidants

General Manufacturing Information

All other chemical product and preparation manufacturing

Custom compounding of purchased resin

Machinery manufacturing

Paint and coating manufacturing

Petroleum lubricating oil and grease manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Polymer manufacturing

Rubber product manufacturing

Synthetic rubber manufacturing

Transportation equipment manufacturing

Warehousing and Distribution

Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester: ACTIVE

TRADEMARK FOR A SERIES OF COMPLEX, HIGH-MOLECULAR-WEIGHT STABILIZERS THAT INHIBIT OXIDATION AND THERMAL DEGRADATION OF MANY ORGANIC MATERIALS. THEY CONTAIN MULTIFUNCTIONAL CHEMICAL GROUPINGS. SEVERAL ARE HINDERED POLYPHENOLS. /IRGANOX/